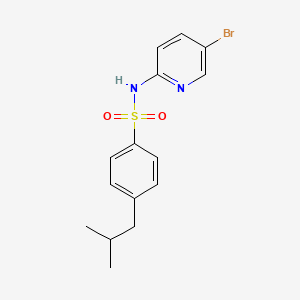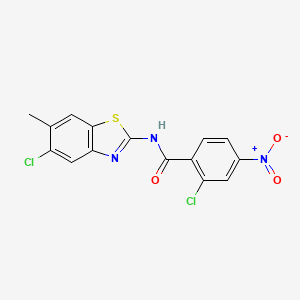![molecular formula C18H17F3N2O3S B3548178 N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3548178.png)
N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of sulfonyl piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
Target of Action
ZINC01142180, also known as N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological processes, including cell proliferation, apoptosis, and antioxidant defenses .
Mode of Action
The compound interacts with its targets by modulating the activity of zinc-dependent proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes .
Biochemical Pathways
ZINC01142180 affects several biochemical pathways. It influences the pathways involved in cell proliferation, apoptosis, and antioxidant defenses . The compound’s action on these pathways results in downstream effects that maintain normal physiological processes .
Pharmacokinetics
The pharmacokinetics of ZINC01142180 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc, the primary component of the compound, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC01142180’s action are primarily due to its modulation of zinc-dependent proteins. This modulation affects various cellular processes, including cell proliferation, apoptosis, and antioxidant defenses . Additionally, zinc plays an important role in antiviral immunity in several viral infections .
Action Environment
The action, efficacy, and stability of ZINC01142180 can be influenced by various environmental factors. These factors include the presence of dietary components that can interfere with zinc absorption, such as phytates and fiber . Additionally, the compound’s action can be affected by the presence of other drugs that may inhibit zinc absorption, such as penicillamine, sodium valproate, and ethambutol .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for PARP and COX enzymes, its ability to induce DNA damage and cell death in cancer cells, and its potential for reducing inflammation and oxidative stress. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in various disease models.
Orientations Futures
For the study of N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide include further studies to determine its efficacy and safety in preclinical models and the development of more efficient synthesis methods.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In neurodegenerative diseases, this compound has been studied for its potential in reducing inflammation and oxidative stress, which are known to play a role in the progression of these diseases. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-13-4-6-14(7-5-13)27(25,26)23-10-8-12(9-11-23)18(24)22-17-15(20)2-1-3-16(17)21/h1-7,12H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNSOSIKUJZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3548097.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3548103.png)

![methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3548115.png)
![dimethyl 5-{[3-(isobutyrylamino)benzoyl]amino}isophthalate](/img/structure/B3548129.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3548151.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3548154.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3548167.png)
![N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3548173.png)
![N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B3548181.png)

![2-(4-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3548196.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3548204.png)